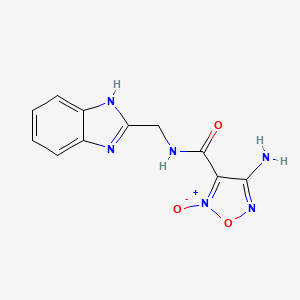![molecular formula C19H21N3O3 B6020897 N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B6020897.png)
N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2,3-dihydro-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2,3-dihydro-1-benzofuran-2-carboxamide, commonly known as ML167, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound was first synthesized in 2010 by the National Institutes of Health Chemical Genomics Center (NCGC) and has been widely studied since then due to its unique properties.
作用機序
The mechanism of action of ML167 involves the inhibition of various enzymes and proteins that play a critical role in disease pathways. ML167 has been shown to inhibit the activity of several kinases, including PAK4 and PAK5, which are involved in cancer progression. ML167 has also been shown to inhibit the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the replication of the malaria parasite.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ML167 are dependent on the specific target enzyme or protein that it inhibits. Inhibition of PAK4 and PAK5 by ML167 has been shown to reduce cancer cell growth and migration. Inhibition of NMT by ML167 has been shown to reduce the replication of the malaria parasite. ML167 has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of ML167 is its high potency and specificity, making it an ideal tool compound for scientific research applications. ML167 is also readily available and can be synthesized in large quantities, making it suitable for high-throughput screening assays. However, one of the limitations of ML167 is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
将来の方向性
ML167 has shown significant potential in various scientific research applications, and there are several future directions for further investigation. One potential direction is the development of ML167 analogs with improved solubility and bioavailability. Another direction is the investigation of the role of ML167 in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, ML167 could be used as a tool compound to investigate the role of various proteins and enzymes in other disease pathways, such as viral infections and autoimmune diseases.
合成法
The synthesis of ML167 involves a multi-step process that includes the reaction of 2-aminopyridine with 4-morpholinyl benzaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to obtain the final product, ML167. The synthesis of ML167 has been optimized to produce high yields and purity, making it suitable for scientific research applications.
科学的研究の応用
ML167 has been extensively studied for its potential use in various scientific research applications. One of the primary applications of ML167 is in the field of drug discovery, where it has been used as a tool compound to investigate the role of various proteins and enzymes in disease pathways. ML167 has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
特性
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(17-12-14-4-1-2-6-16(14)25-17)21-13-15-5-3-7-20-18(15)22-8-10-24-11-9-22/h1-7,17H,8-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQWDOHEIDEJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNC(=O)C3CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-{[1-(4-isobutylbenzyl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B6020821.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6020829.png)
![5-(2,4-dichlorophenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B6020831.png)
![6-bromo-2-(4-chlorophenyl)-N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B6020853.png)
![2-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6020854.png)
![3-{3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazol-5-yl}-1H-indazole](/img/structure/B6020861.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-{[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}methanamine](/img/structure/B6020869.png)

![ethyl 4-methyl-2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B6020883.png)
![(3aS*,5S*,9aS*)-2-(2-methoxybenzyl)-5-(1H-pyrazol-3-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6020890.png)

![N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6020904.png)
![N-(4-chlorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6020915.png)
